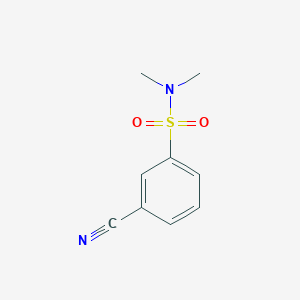

![molecular formula C10H14ClNO B1277140 [3-(2-Chlorphenoxy)-propyl]-methylamin CAS No. 883547-84-0](/img/structure/B1277140.png)

[3-(2-Chlorphenoxy)-propyl]-methylamin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

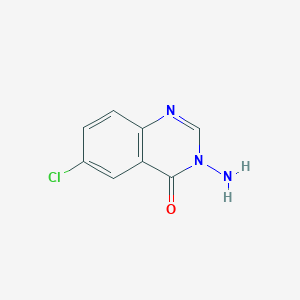

The primary target of 3-(2-Chloro-phenoxy)-propyl-methyl-amine is the Transient Receptor Potential Melastatin member 4 (TRPM4) channels . These are calcium-activated non-selective cation channels expressed in several tissues .

Mode of Action

The compound acts as a TRPM4 channel blocker . It inhibits the function of these channels, thereby affecting the flow of ions across the cell membrane .

Biochemical Pathways

The compound is part of the phenoxy herbicide family . These herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death . This mechanism is different from that of the auxins .

Pharmacokinetics

It’s known that all auxin herbicides, including phenoxy herbicides, retain activity when applied as salts and esters since these are also capable of producing the parent acid in situ .

Result of Action

The compound’s action as a TRPM4 channel blocker can affect cellular excitability and contractility . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2-Chloro-phenoxy)-propyl-methyl-amine. For instance, the compound’s herbicidal action can be influenced by the type of plant it’s applied to, as it selectively kills broad-leaf weeds while leaving monocotyledonous crops relatively unaffected .

Biochemische Analyse

Biochemical Properties

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions includes binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s interactions with proteins and other biomolecules are crucial for understanding its role in biochemical processes.

Cellular Effects

The effects of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to modulate signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are essential for understanding how [3-(2-Chloro-phenoxy)-propyl]-methyl-amine impacts cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine involves its interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation . It also influences gene expression by interacting with transcription factors and other regulatory proteins. Understanding the molecular mechanism of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine is crucial for elucidating its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that [3-(2-Chloro-phenoxy)-propyl]-methyl-amine remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term effects observed in in vitro and in vivo studies provide insights into the temporal dynamics of this compound.

Dosage Effects in Animal Models

The effects of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage in studying the effects of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine.

Metabolic Pathways

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions influence metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. Understanding the metabolic pathways involving [3-(2-Chloro-phenoxy)-propyl]-methyl-amine is essential for elucidating its biochemical functions.

Transport and Distribution

The transport and distribution of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine within cells and tissues are critical for its biochemical activity . This compound interacts with transporters and binding proteins, influencing its localization and accumulation. The distribution of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine within cells and tissues determines its effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine plays a crucial role in its activity and function . This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine is essential for elucidating its role in cellular processes.

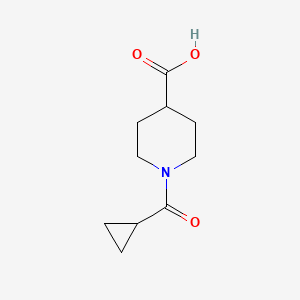

Vorbereitungsmethoden

The synthesis of [3-(2-Chloro-phenoxy)-propyl]-methyl-amine involves several steps. One common synthetic route includes the reaction of 2-chlorophenol with 3-chloropropylamine under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol . The mixture is heated under reflux to facilitate the reaction .

In industrial production, the process may be scaled up using similar reagents and conditions, but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of corresponding or .

Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of or .

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as or .

Vergleich Mit ähnlichen Verbindungen

[3-(2-Chloro-phenoxy)-propyl]-methyl-amine can be compared with other similar compounds such as:

3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has similar structural features but different functional groups, leading to distinct reactivity and applications.

3-Chloro-2-methyl-1-propene: This compound shares the chloro-substituted phenoxy group but differs in its overall structure and chemical properties.

Eigenschaften

IUPAC Name |

3-(2-chlorophenoxy)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRGMQHOVYBDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424700 | |

| Record name | 3-(2-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883547-84-0 | |

| Record name | 3-(2-Chlorophenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)